Clerodenoside A

Description

Properties

Molecular Formula |

C35H44O17 |

|---|---|

Molecular Weight |

736.7 g/mol |

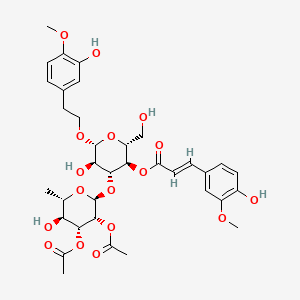

IUPAC Name |

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5S,6S)-3,4-diacetyloxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C35H44O17/c1-17-28(42)31(48-18(2)37)33(49-19(3)38)35(47-17)52-32-29(43)34(46-13-12-21-7-10-24(44-4)23(40)14-21)50-26(16-36)30(32)51-27(41)11-8-20-6-9-22(39)25(15-20)45-5/h6-11,14-15,17,26,28-36,39-40,42-43H,12-13,16H2,1-5H3/b11-8+/t17-,26+,28-,29+,30+,31+,32+,33+,34+,35-/m0/s1 |

InChI Key |

FKQAKDVHZLFUIJ-QHQROHLOSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC(=O)C)OC(=O)C)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC(=O)C)OC(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Clerodenoside A: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Clerodenoside A, a clerodane diterpenoid, focusing on its natural origins and the methodologies for its isolation. This document is intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring diterpenoid that has been identified in plants belonging to the Lamiaceae family, specifically within the genus Clerodendrum. The primary documented sources for this compound are:

-

Clerodendrum japonicum : The whole plant has been reported as a source of this compound.

-

Clerodendrum trichotomum : This species is another known source of this compound.

The genus Clerodendrum is rich in a variety of bioactive compounds, including other diterpenoids, flavonoids, and phenylethanoid glycosides, which often coexist with this compound in plant extracts.

Experimental Protocols for Isolation

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. While a specific, detailed protocol for this compound is not extensively published, the following methodology is based on established procedures for the isolation of clerodane diterpenoids from Clerodendrum species.

Extraction

The initial step involves the extraction of the compound from the dried and powdered plant material.

Protocol:

-

Plant Material Preparation: The whole plant material of Clerodendrum japonicum is collected, air-dried, and ground into a coarse powder.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. This is typically done by maceration, where the plant material is soaked in the solvent for an extended period (e.g., 3 x 72 hours) with occasional agitation.

-

Concentration: The resulting ethanol extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

The crude extract, a complex mixture of various phytochemicals, is then subjected to a series of chromatographic techniques to isolate this compound.

Protocol:

-

Solvent Partitioning (Optional but Recommended): The crude ethanol extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the components based on their solubility. Clerodane diterpenoids are typically found in the less polar fractions.

-

Column Chromatography: The fraction enriched with this compound is subjected to column chromatography.

-

Stationary Phase: Silica gel is a commonly used adsorbent.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate gradually increased (e.g., from 100:0 to 0:100).

-

-

Further Chromatographic Steps: The fractions collected from the initial column chromatography are monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled and may require further purification using:

-

Sephadex LH-20 Column Chromatography: This is used for size exclusion chromatography to separate compounds based on their molecular size. Methanol is a common eluent.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique for final purification. A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

-

Data Presentation

Quantitative Data

| Parameter | Description | Typical Expected Range (based on similar compounds) |

| Yield of Crude Extract | The weight of the crude extract obtained from a specific weight of dried plant material. | 2 - 10% (w/w) |

| Yield of this compound | The final weight of purified this compound obtained from a specific weight of crude extract or dried plant material. | 0.01 - 0.5% (w/w) of crude extract |

| Purity | The percentage purity of the isolated this compound, typically determined by HPLC or qNMR. | > 95% |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic methods.

| Spectroscopic Technique | Key Information Provided |

| ¹H NMR | Provides information on the proton environment in the molecule. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Used to establish the connectivity between protons and carbons, confirming the overall structure. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. |

Biological Activity and Signaling Pathway

Clerodane diterpenoids, as a class of compounds, exhibit a wide range of biological activities, including cytotoxic, anti-proliferative, antibacterial, anti-parasitic, and anti-inflammatory effects. While the specific signaling pathway of this compound has not been fully elucidated, the mechanism of action for a closely related clerodane diterpene, casearin J , has been studied in detail. Casearin J induces apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cells through a pathway involving the inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. This provides a plausible model for the potential mechanism of action of this compound.

Proposed Signaling Pathway (based on Casearin J)

The following diagram illustrates the apoptotic signaling pathway induced by casearin J in T-ALL cells.

Unraveling the Molecular Architecture of Clerodenoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Clerodenoside A, a naturally occurring compound isolated from Clerodendrum species. This document details the experimental methodologies and presents a full analysis of the spectroscopic data that were instrumental in determining its complex architecture.

Introduction

This compound is a glycosidic compound with a molecular formula of C35H44O17 and a molecular weight of 736.7 g/mol . Its structural elucidation relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide will walk through the logical workflow of isolating and identifying this molecule, providing the necessary data for researchers in the field of natural product chemistry and drug discovery.

Isolation of this compound

This compound has been isolated from the methanolic extract of the roots of Clerodendrum philipinum and the stems of Clerodendrum inerme. The general isolation procedure involves a multi-step chromatographic process to separate the compound from a complex mixture of natural products.

Experimental Protocol: Isolation and Purification

The following protocol outlines a typical procedure for the isolation of this compound:

-

Extraction: The dried and powdered plant material (e.g., roots of Clerodendrum philipinum) is extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their solubility.

-

Column Chromatography: The ethyl acetate soluble fraction, which typically contains this compound, is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of solvents, commonly a mixture of chloroform (CHCl3) and methanol (MeOH), with increasing polarity.

-

Further Purification: Fractions containing this compound, identified by Thin Layer Chromatography (TLC) analysis, are pooled and further purified using repeated column chromatography on silica gel and/or Sephadex LH-20.

-

Final Purification: The final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Data and Structure Elucidation

The determination of the chemical structure of this compound was accomplished through the detailed analysis of its 1D and 2D NMR spectra, in conjunction with mass spectrometry data.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of this compound.

NMR Spectroscopy

The complete assignment of the proton (¹H) and carbon (¹³C) NMR signals is crucial for elucidating the connectivity and stereochemistry of the molecule. This is achieved through a combination of 1D (¹H and ¹³C) and 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Sample Preparation: A sample of pure this compound is dissolved in a deuterated solvent, typically methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6).

-

Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). Standard pulse programs are used for each experiment.

Quantitative NMR Data

The following tables summarize the ¹³C and partial ¹H NMR spectral data for this compound.

Table 1: ¹³C NMR Chemical Shift Data for this compound (125 MHz, CD3OD) [1]

| Position | δC (ppm) | Position | δC (ppm) |

| Aglycone | Glucosyl Moiety | ||

| 1 | 129.8 | 1' | 104.2 |

| 2 | 117.2 | 2' | 82.1 |

| 3 | 146.4 | 3' | 78.4 |

| 4 | 149.7 | 4' | 71.7 |

| 5 | 116.3 | 5' | 78.1 |

| 6 | 122.7 | 6' | 62.8 |

| 7 | 65.2 | Rhamnosyl Moiety | |

| 8 | 36.1 | 1'' | 102.6 |

| 9 | 148.2 | 2'' | 72.3 |

| Caffeoyl Moiety | 3'' | 72.2 | |

| 1''' | 127.8 | 4'' | 73.9 |

| 2''' | 115.3 | 5'' | 70.7 |

| 3''' | 146.9 | 6'' | 18.4 |

| 4''' | 149.9 | ||

| 5''' | 116.5 | ||

| 6''' | 123.2 | ||

| 7''' | 147.2 | ||

| 8''' | 115.1 | ||

| 9''' | 168.4 |

Note: The complete proton NMR data with chemical shifts and coupling constants is not fully available in the reviewed literature. Further research is required to obtain a complete ¹H NMR data table.

Structure and Connectivity

Through the detailed analysis of the 2D NMR data (COSY, HSQC, and HMBC), the planar structure and the connectivity of the different moieties of this compound were established.

-

COSY spectra reveal the proton-proton correlations within the same spin system, helping to establish the sequence of protons in the sugar and aglycone moieties.

-

HSQC spectra correlate each proton to its directly attached carbon, allowing for the assignment of the carbon signals based on the proton assignments.

-

HMBC spectra show correlations between protons and carbons that are two or three bonds away. These long-range correlations are critical for connecting the different structural fragments, such as linking the sugar moieties to the aglycone and identifying the position of the caffeoyl group.

Based on the comprehensive analysis of all spectroscopic data, the structure of this compound has been elucidated as a complex glycoside.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of modern spectroscopic techniques in natural product chemistry. The combination of isolation techniques and in-depth NMR and MS analysis allows for the precise determination of complex molecular architectures. This detailed structural information is fundamental for further research into the biological activities and potential therapeutic applications of this and related compounds. Further investigation is warranted to fully characterize the complete proton NMR profile of this compound and to explore its pharmacological potential.

References

An In-Depth Technical Guide to the Physicochemical Properties of Clerodenoside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clerodenoside A, also known as Diacetylmartynoside, is a phenolic glycoside that has been isolated from several plant species, including Clerodendrum inerme, Clerodendrum bungei, Clerodendrum philipinum, and Pedicularis chinensis Maxim. As a member of the diverse family of clerodane diterpenoids, this compound is of significant interest to the scientific community due to the established biological activities of this class of compounds, which include cytotoxic, anti-proliferative, antibacterial, anti-parasitic, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activities and associated signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been determined through various analytical techniques. These properties are essential for its identification, purification, and formulation in research and drug development contexts. A summary of these properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₃₅H₄₄O₁₇ | [1][2] |

| Molecular Weight | 736.71 g/mol | [2] |

| Appearance | Yellow amorphous powder | |

| Purity | ≥97% | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | |

| Chemical Class | Phenolic Glycoside | [2] |

| Synonyms | Diacetylmartynoside | [2] |

Spectral Data for Structural Elucidation

The structure of this compound has been elucidated using a combination of spectroscopic methods. The following tables summarize the key spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public data, specific values for Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) are not detailed here.

¹H-NMR Spectral Data

The ¹H-NMR spectrum of this compound reveals characteristic signals corresponding to its complex structure, including aromatic protons, olefinic protons, and protons of the sugar moieties. The signals for the aromatic protons appear as two sets of an ABX system.

-

Aromatic Protons: δ 6.75 (1H, d, J = 2.0 Hz, H-2), 6.83 (1H, d, J = 8.0 Hz, H-5), 6.71 (1H, dd, J = 8.0, 2.0 Hz, H-6) and 7.22 (1H, d, J = 2.0 Hz, H-2'''), 6.84 (1H, d, J = 8.0 Hz, H-5'''), 7.11 (1H, dd, J = 8.0, 2.0 Hz, H-6''')

-

Olefinic Protons: Two trans-olefinic protons are also observed.

¹³C-NMR Spectral Data (125 MHz, CD₃OD)

The ¹³C-NMR spectrum provides detailed information about the carbon skeleton of this compound. The chemical shifts are consistent with the presence of two phenylpropanoid moieties and a diglycoside chain.

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| Aglycone | Rhamnose | ||

| 1 | 131.5 | 1'' | 102.5 |

| 2 | 117.4 | 2'' | 72.1 |

| 3 | 146.4 | 3'' | 71.9 |

| 4 | 145.1 | 4'' | 73.6 |

| 5 | 116.8 | 5'' | 70.1 |

| 6 | 121.6 | 6'' | 18.0 |

| 7 (CH₂) | 36.9 | Glucose | |

| 8 (CH₂) | 72.4 | 1''' | 104.5 |

| Caffeoyl | 2''' | 76.2 | |

| 1' | 127.9 | 3''' | 81.6 |

| 2' | 115.1 | 4''' | 71.5 |

| 3' | 149.9 | 5''' | 76.1 |

| 4' | 146.9 | 6''' | 62.9 |

| 5' | 116.5 | Acetyl | |

| 6' | 123.4 | CH₃CO-2'' | 21.1, 172.4 |

| 7' (CH) | 148.1 | CH₃CO-3'' | 20.9, 172.1 |

| 8' (CH) | 114.8 | ||

| 9' (C=O) | 168.6 |

Experimental Protocols

Isolation and Purification of this compound

The following protocol details the extraction and isolation of this compound from the stems of Clerodendrum inerme.

References

Clerodenoside A: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 164022-75-7 Molecular Formula: C₃₅H₄₄O₁₇

This technical guide provides an in-depth overview of Clerodenoside A, a phenolic glycoside with potential therapeutic applications. The information is tailored for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Physicochemical Properties

This compound, also known as Diacetylmartynoside, is a naturally occurring compound isolated from plant species such as Clerodendrum inerme and Pedicularis chinensis Maxim.[1] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 164022-75-7 | [1] |

| Molecular Formula | C₃₅H₄₄O₁₇ | [1] |

| Molecular Weight | 736.71 g/mol | |

| Class | Phenolic Glycoside | [1] |

Biological Activities and Therapeutic Potential

While research specifically detailing the biological activities of this compound is limited, the broader classes of compounds to which it belongs and the plant extracts from which it is derived have demonstrated a range of pharmacological effects. Phenolic glycosides and extracts from the Clerodendrum and Pedicularis genera are known for their anti-inflammatory, antioxidant, and neuroprotective properties.

Anti-inflammatory Activity

Antioxidant Activity

Phenolic compounds are well-established as potent antioxidants due to their ability to scavenge free radicals. The antioxidant potential of compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay (General)

A common method to assess the antioxidant activity of a compound is as follows:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

-

Sample Preparation: The test compound (this compound) is dissolved in a suitable solvent to prepare a series of concentrations.

-

Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compound. A control is prepared with the solvent instead of the test compound.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Note: This is a generalized protocol. Specific parameters may vary depending on the laboratory and the specific study.

Neuroprotective Effects

Natural phenolic compounds are increasingly being investigated for their neuroprotective potential. Their antioxidant and anti-inflammatory properties may contribute to protecting neuronal cells from damage associated with oxidative stress and inflammation, which are implicated in various neurodegenerative diseases. Dedicated studies are required to specifically evaluate the neuroprotective effects of this compound.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking this compound to the modulation of specific signaling pathways. However, based on the activities of other phenolic glycosides, potential targets for investigation could include pathways involved in inflammation and oxidative stress, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Hypothetical Workflow for Investigating NF-κB Pathway Modulation

The following diagram illustrates a potential experimental workflow to investigate the effect of this compound on the NF-κB signaling pathway.

References

A Comprehensive Review of Clerodenoside A and its Analogs: From Biological Activity to Molecular Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Clerodenoside A, a member of the clerodane diterpenoid class of natural products, represents a promising scaffold for drug discovery. While direct research on this compound is limited, this review synthesizes the current body of knowledge on closely related clerodane diterpenoids, providing a comprehensive overview of their biological activities, experimental protocols, and underlying mechanisms of action. This guide is intended to serve as a valuable resource for researchers engaged in the exploration and development of this important class of molecules.

Quantitative Biological Activity Data

The biological activities of various clerodane diterpenoids have been evaluated across a range of assays. The following tables summarize the quantitative data available for compounds analogous to this compound, offering a comparative perspective on their potency and spectrum of action.

Table 1: Cytotoxic Activity of Clerodane Diterpenoids

| Compound | Cell Line | IC50 (µM) | Reference |

| Echinoclerodane A | MOLT-4 (Human acute lymphoblastic leukemia) | Moderate | [1] |

| Echinoclerodane A | HL-60 (Human acute promyelocytic leukemia) | Moderate | [1] |

| Echinoclerodane A | DLD-1 (Human colorectal adenocarcinoma) | Moderate | [1] |

| Echinoclerodane A | LoVo (Human colorectal adenocarcinoma) | Moderate | [1] |

| 1-Deacetyltinosposide A | HeLa (Human epithelioid cervical carcinoma) | 8.35 ± 0.60 | [2] |

| Isodosin A analog (Comp. 6) | HepG2 (Human liver carcinoma) | 41.13 ± 3.49 | [3] |

| Isodosin A analog (Comp. 2) | HepG2 (Human liver carcinoma) | 121.33 ± 17.54 | [3] |

| Isodosin A analog (Comp. 3) | HepG2 (Human liver carcinoma) | 96.44 ± 9.52 | [3] |

Table 2: Anti-inflammatory Activity of Clerodane Diterpenoids

| Compound | Assay | IC50 (µM) | Reference |

| Tinospinoside B | Nitric Oxide (NO) Production Inhibition | Not specified | [4] |

| Tinospinoside C | Nitric Oxide (NO) Production Inhibition | Not specified | [4] |

| E-Isolinaridial | Human Synovial sPLA2 Inhibition | 0.20 | [4] |

| E-Isolinaridial methylketone | Human Synovial sPLA2 Inhibition | 0.49 | [4] |

| 3β,4β:15,16-Diepoxy-13(16),14-clerodadiene | NO Production Inhibition (LPS-stimulated RAW 264.7) | 20.1 | [4] |

| Thysaspathone | NO Production Inhibition (LPS-stimulated RAW 264.7) | 11.6 | [4] |

| Clerodane Diterpenes (1-4, 6-8) from Ajuga decumbens | NO Production Inhibition (LPS-induced) | Effective | [5] |

Table 3: Antimicrobial Activity of Clerodane Diterpenoids

| Compound | Microorganism | MIC (µM) | MBC (µM) | Reference |

| Solidagodiol (3) | Clavibacter michiganensis | 5.1 | 83 | [6] |

| Solidagodiol (3) | Bacillus subtilis | 21 | - | [6] |

| Solidagodiol (3) | Curtobacterium flaccumfaciens pv. flaccumfaciens | 21 | - | [6] |

| Solidagodiol (3) | Rhodococcus fascians | 41 | - | [6] |

| (-)-(5R,8R,9R,10S)-15,16-epoxy-ent-neo-cleroda-3,13,14-trien-18-ol (4) | Clavibacter michiganensis | 6.3 | - | [6] |

| 6β-(2-methylbut-2(Z)-enoyl)-3α,4α,15,16-bis-epoxy-8β,10βH-ent-cleroda-13(16),14-dien-20,12-olide | Enterococcus faecalis | 1.56 - 100 µg/mL | - | [7] |

| (+)-19-acetoxy-cis-clerodan-3-ene-15-oic acid | Staphylococci | MIC50 = 0.085 | - | [8] |

Key Experimental Methodologies

The following sections detail the experimental protocols for key assays cited in the literature for the evaluation of clerodane diterpenoids.

Cytotoxicity Assays

MTT Assay for Cell Viability:

-

Cell Seeding: Cancer cell lines (e.g., HepG2, H1975) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., Isodosin A analogs) and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated as the concentration of the compound that inhibits cell growth by 50%.[3]

Anti-inflammatory Assays

Nitric Oxide (NO) Production Inhibition Assay:

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Cell Stimulation: Cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) to induce the production of NO.

-

Compound Treatment: Concurrently with LPS stimulation, cells are treated with different concentrations of the test compounds.

-

Nitrite Quantification: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group, and the IC50 value is determined.[4][5]

Antimicrobial Assays

Broth Microdilution Method for MIC and MBC Determination:

-

Inoculum Preparation: A standardized inoculum of the target microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

-

MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is subcultured onto agar plates. The MBC is the lowest concentration that prevents the growth of the bacteria on the solid medium.[7]

Signaling Pathways and Mechanisms of Action

Research into the mechanisms of action of clerodane diterpenoids has revealed their ability to modulate several key signaling pathways implicated in cancer and inflammation.

Apoptosis Induction via SERCA Inhibition and Notch1 Interference

The clerodane diterpene casearin J has been shown to induce apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cells through a multi-faceted mechanism. It acts as an inhibitor of the sarcoendoplasmic reticulum calcium ATPase (SERCA) pump, leading to a depletion of endoplasmic reticulum calcium stores. This disruption in calcium homeostasis triggers oxidative stress and initiates the intrinsic mitochondrial apoptosis pathway. Furthermore, casearin J has been observed to interfere with Notch1 signaling, a critical pathway for the survival and proliferation of T-ALL cells.[9][10]

Caption: Apoptosis induction by a clerodane diterpene via SERCA pump inhibition.

Modulation of Inflammatory Pathways

Clerodane diterpenoids have demonstrated significant anti-inflammatory properties by targeting key inflammatory mediators and signaling cascades. Several compounds have been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.[4][5] The underlying mechanisms involve the modulation of pathways such as the NLRP3 inflammasome, protein kinase B (AKT), and p38 mitogen-activated protein kinase (MAPK).[11]

Caption: Clerodane diterpenes inhibit inflammatory pathways.

Experimental Workflow for Bioactivity Screening

The discovery and characterization of bioactive clerodane diterpenoids often follow a systematic experimental workflow, beginning with the extraction from natural sources and culminating in the identification of their biological activities.

Caption: Workflow for isolating and screening clerodane diterpenoids.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Diterpenoids from the Aerial Parts of Isodon serra with Selective Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure elucidation and inhibitory effects on NO production of clerodane diterpenes from Ajuga decumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial clerodane diterpenoids from Microglossa angolensis Oliv. et Hiern - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure elucidation and conformational properties of a novel bioactive clerodane diterpene using a combination of high field NMR spectroscopy, computational analysis and X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The clerodane diterpene casearin J induces apoptosis of T-ALL cells through SERCA inhibition, oxidative stress, and interference with Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The clerodane diterpene casearin J induces apoptosis of T-ALL cells through SERCA inhibition, oxidative stress, and interference with Notch1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Clerodenoside A: Unveiling a Promising Natural Compound

For the attention of: Researchers, Scientists, and Drug Development Professionals.

ABU DHABI, United Arab Emirates – Clerodenoside A, a notable phenolic glycoside also identified as Diacetylmartynoside, has emerged as a compound of interest within the scientific community. Primarily isolated from the stems of Clerodendrum inerme and also found in Avicennia marina, this natural product is the subject of ongoing research to fully characterize its biological activities and therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, its derivatives, and analogs, with a focus on its core scientific attributes.

Core Compound Profile:

| Identifier | Details |

| Compound Name | This compound |

| Synonym | Diacetylmartynoside |

| CAS Number | 164022-75-7 |

| Molecular Formula | C35H44O17 |

| Natural Sources | Clerodendrum inerme, Avicennia marina |

| Compound Class | Phenolic Glycoside |

Biological Activity and Therapeutic Potential: A Landscape of Clerodane Diterpenes

While specific quantitative biological data for this compound remains limited in publicly accessible scientific literature, the broader family of clerodane diterpenes, to which it is structurally related, exhibits a wide spectrum of pharmacological effects. Research on compounds isolated from the Clerodendrum genus and other related plant species has revealed significant anti-inflammatory, cytotoxic, antibacterial, antiviral, and anti-parasitic activities.

The structural attributes of clerodane diterpenes are believed to be key to their bioactivity. The core diterpenoid structure, often featuring lactone rings, furan moieties, and varying degrees of oxygenation, provides a scaffold for diverse chemical modifications that can modulate their interaction with biological targets.

Experimental Protocols: A Generalized Framework

Detailed experimental protocols for the biological evaluation of this compound are not yet extensively published. However, based on the investigation of analogous compounds, a general workflow for assessing its potential bioactivities can be conceptualized.

Generalized Experimental Workflow for Bioactivity Screening:

Caption: Generalized workflow for the isolation and biological evaluation of this compound.

Signaling Pathways: A Putative Mechanism of Action

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of other clerodane diterpenes and phenolic compounds, it is plausible that its mechanism of action could involve the modulation of key inflammatory and cell survival pathways.

Hypothesized Signaling Pathway Modulation:

Caption: Hypothesized signaling pathways potentially modulated by this compound.

Future Directions and Conclusion

This compound represents a promising natural product that warrants further in-depth investigation. The current body of knowledge, primarily centered on its isolation and structural characterization, lays the groundwork for future studies focused on its pharmacological properties.

For researchers and drug development professionals, the immediate priorities should include:

-

Comprehensive Bioactivity Screening: To systematically evaluate the cytotoxic, anti-inflammatory, antimicrobial, and antiviral activities of purified this compound.

-

Quantitative Analysis: To determine key quantitative metrics such as IC50 and EC50 values against a panel of relevant cell lines and molecular targets.

-

Mechanism of Action Studies: To elucidate the specific signaling pathways and molecular targets through which this compound exerts its biological effects.

-

Analog Synthesis and SAR Studies: To synthesize derivatives and analogs of this compound to explore structure-activity relationships and optimize its therapeutic properties.

As more data becomes available, a clearer picture of the therapeutic potential of this compound will emerge, potentially leading to the development of novel drug candidates for a range of diseases. The scientific community is encouraged to pursue further research on this intriguing natural compound.

The Untraveled Path: A Technical Guide to the Putative Biosynthesis of Clerodenoside A

For Researchers, Scientists, and Drug Development Professionals

Clerodenoside A, a clerodane diterpenoid glycoside isolated from plants such as Clerodendrum philipinum and Pedicularis chinensis, has garnered interest for its potential biological activities. However, the biosynthetic pathway responsible for its creation in planta remains largely unelucidated. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established principles of terpenoid biosynthesis and the known chemistry of related compounds. It is designed to serve as a foundational resource for researchers aiming to identify the specific enzymes involved and to pave the way for metabolic engineering and synthetic biology approaches for its production.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step process that begins with fundamental building blocks of terpenoid synthesis and proceeds through a series of cyclization, oxidation, and glycosylation reactions. While the specific enzymes for this compound are yet to be identified, the pathway can be inferred from the well-characterized biosynthesis of other clerodane and labdane-related diterpenoids.

The pathway is initiated in the plastids with the methylerythritol 4-phosphate (MEP) pathway, which produces the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are then sequentially condensed to form the C20 precursor for all diterpenoids, geranylgeranyl diphosphate (GGPP).

The key steps in the putative pathway are:

-

Step 1: Formation of the Clerodane Skeleton. A class II diterpene synthase (diTPS), specifically a kolavenyl diphosphate synthase (KPS), catalyzes the initial cyclization of GGPP to form a kolavenyl diphosphate intermediate. Subsequently, a class I diTPS, a kolavenol synthase (KLS), acts upon this intermediate to produce the foundational clerodane scaffold, kolavenol.

-

Step 2: Oxidative Modifications. The clerodane skeleton undergoes a series of regio- and stereospecific oxidation reactions, likely catalyzed by a cascade of cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for introducing the various hydroxyl and other oxygenated functional groups present on the this compound aglycone. The specific CYP450s and the order of their reactions are yet to be determined.

-

Step 3: Glycosylation. The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the oxidized clerodane aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT), which transfers a sugar group from an activated sugar donor, such as UDP-glucose, to a specific hydroxyl group on the aglycone, forming the final glycoside.

Below is a DOT language script to visualize this putative pathway.

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

To date, there is a lack of published quantitative data specifically on the biosynthesis of this compound in its native plant sources. However, insights can be drawn from metabolic engineering efforts focused on the production of other terpenoids. These studies provide a general indication of the production levels that might be achievable for this compound through similar approaches.

| Compound | Host Organism | Engineering Strategy | Titer | Reference |

| Terpentetriene | Escherichia coli | Truncated artificial pathway | 66 ± 4 mg/L | [1] |

| ent-Kaurene | Escherichia coli | Truncated artificial pathway | 113 ± 7 mg/L | [1] |

| Taxadiene | Escherichia coli | Isoprenoid pathway optimization | ~500 mg/L | [2] |

| Artemisinic acid | Saccharomyces cerevisiae | Pathway engineering | ~100 mg/L | [3] |

Experimental Protocols

The following section outlines detailed methodologies for the key experiments required to identify and characterize the enzymes involved in the this compound biosynthetic pathway. These protocols are based on established techniques used for the study of other plant terpenoid pathways.

Identification of Candidate Genes through Transcriptome Analysis

Objective: To identify candidate diterpene synthase (diTPS), cytochrome P450 (CYP450), and UDP-glycosyltransferase (UGT) genes from Clerodendrum philipinum or Pedicularis chinensis.

Methodology:

-

RNA Extraction and Sequencing:

-

Collect various tissues (leaves, stems, roots, flowers) from the plant at different developmental stages.

-

Immediately freeze the tissues in liquid nitrogen and store at -80°C.

-

Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment.

-

Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina HiSeq).

-

-

Transcriptome Assembly and Annotation:

-

Assemble the raw sequencing reads into a de novo transcriptome using software such as Trinity or SOAPdenovo-Trans.

-

Annotate the assembled unigenes by performing BLAST searches against public databases (e.g., NCBI non-redundant protein sequence database, Swiss-Prot, Gene Ontology, and KEGG).

-

-

Candidate Gene Mining:

-

Identify unigenes encoding putative diTPSs, CYP450s, and UGTs based on sequence homology to known enzymes from other plant species.

-

Perform phylogenetic analysis to classify the candidate genes and infer their potential functions.

-

Analyze the expression patterns of candidate genes across different tissues to identify those that are co-expressed, which may suggest their involvement in the same metabolic pathway.

-

Caption: Workflow for candidate gene identification.

Functional Characterization of Diterpene Synthases

Objective: To determine the enzymatic function of candidate diTPSs.

Methodology:

-

Heterologous Expression in E. coli :

-

Clone the full-length coding sequences of candidate diTPSs into an appropriate expression vector (e.g., pET-28a(+)).

-

Transform the constructs into an E. coli strain engineered to produce GGPP (e.g., by co-expressing a GGPP synthase).

-

Induce protein expression with IPTG and culture at a lower temperature (e.g., 16-18°C) to enhance soluble protein production.

-

-

In Vivo Product Analysis:

-

Harvest the bacterial cultures and extract the diterpene products with an organic solvent (e.g., hexane or ethyl acetate).

-

Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized diterpene products.

-

-

In Vitro Enzyme Assays:

-

Purify the recombinant diTPS proteins using affinity chromatography (e.g., Ni-NTA).

-

Perform enzyme assays in a reaction buffer containing the purified enzyme, GGPP as the substrate, and necessary cofactors (e.g., MgCl₂).

-

Incubate the reaction, then stop it and extract the products.

-

Analyze the products by GC-MS and compare the retention times and mass spectra with authentic standards if available.

-

Functional Characterization of Cytochrome P450s

Objective: To identify the specific oxidation steps catalyzed by candidate CYP450s.

Methodology:

-

Heterologous Expression in Yeast (Saccharomyces cerevisiae) :

-

Clone the full-length coding sequences of candidate CYP450s and a cytochrome P450 reductase (CPR) from the source plant into a yeast expression vector.

-

Transform the constructs into a yeast strain.

-

Culture the yeast and induce protein expression.

-

-

In Vivo and In Vitro Assays:

-

For in vivo assays, feed the putative substrate (e.g., kolavenol or another clerodane intermediate) to the yeast culture.

-

For in vitro assays, prepare microsomes from the yeast culture, which contain the expressed CYP450 and CPR.

-

Perform enzyme assays with the microsomes, the substrate, and NADPH as a cofactor.

-

Extract the products and analyze them by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the oxidized products.

-

Functional Characterization of UDP-Glycosyltransferases

Objective: To confirm the glycosylation activity of candidate UGTs.

Methodology:

-

Heterologous Expression and Purification:

-

Clone the full-length coding sequences of candidate UGTs into an E. coli expression vector.

-

Express and purify the recombinant UGT proteins.

-

-

In Vitro Enzyme Assays:

-

Perform enzyme assays with the purified UGT, the putative aglycone substrate (the oxidized clerodane), and an activated sugar donor (e.g., UDP-glucose).

-

Incubate the reaction, then quench it with a solvent like methanol.

-

Analyze the reaction mixture by LC-MS to detect the formation of the glycosylated product (this compound). The product can be identified by its mass and fragmentation pattern.

-

Caption: Experimental workflow for enzyme characterization.

Concluding Remarks and Future Perspectives

The elucidation of the this compound biosynthetic pathway presents a significant scientific challenge with rewarding potential outcomes. By identifying and characterizing the complete set of biosynthetic enzymes, researchers can unlock the potential for large-scale, sustainable production of this and related compounds through metabolic engineering in microbial or plant chassis. The protocols and putative pathway outlined in this guide provide a robust framework for initiating and advancing this research. Future efforts should focus on generating transcriptomic and genomic resources for Clerodendrum philipinum and Pedicularis chinensis to accelerate the discovery of the specific genes involved in the biosynthesis of this compound. Such discoveries will not only advance our fundamental understanding of plant specialized metabolism but also open new avenues for the development of novel pharmaceuticals and other valuable bioproducts.

References

Clerodenoside A: A Comprehensive Technical Guide on its Taxonomic Distribution and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clerodenoside A, a naturally occurring compound, has a notably restricted known taxonomic distribution, having been identified exclusively in Clerodendrum japonicum. This technical guide provides a thorough overview of its botanical source, presents standardized methodologies for its isolation and structural analysis based on established practices for related compounds, and explores a potential avenue for future research into its mechanism of action through a representative signaling pathway. The information herein is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this unique molecule.

Taxonomic Distribution of this compound

To date, the presence of this compound has been documented in a single plant species, as detailed in the table below. This limited distribution suggests a specialized biosynthetic pathway within this particular plant.

| Family | Genus | Species | Plant Part from which Isolated |

| Lamiaceae | Clerodendrum | japonicum | Whole Plant[1] |

Experimental Protocols

While a definitive, step-by-step protocol for the isolation of this compound has not been published, the following methodologies are standard for the extraction and characterization of clerodane diterpenoids from plant sources.

Extraction and Isolation Workflow

The isolation of this compound from Clerodendrum japonicum would typically follow a bioactivity-guided fractionation approach.

a) Plant Material Preparation: The whole plant material is first air-dried to remove moisture and then pulverized to a fine powder to maximize the surface area for efficient solvent extraction.

b) Solvent Extraction: The powdered plant material is exhaustively extracted with a polar solvent, most commonly methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure the complete extraction of secondary metabolites. The resulting solvent is then evaporated under reduced pressure to yield a crude extract.

c) Fractionation: The crude extract is subsequently subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common partitioning scheme involves suspending the extract in water and sequentially extracting with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Clerodane diterpenoids are typically enriched in the moderately polar fractions (e.g., chloroform and ethyl acetate).

d) Chromatographic Purification: The bioactive fraction is further purified using a combination of chromatographic techniques:

- Column Chromatography: Initial separation is often achieved on a silica gel or Sephadex LH-20 column using a gradient elution system, for instance, a mixture of n-hexane and ethyl acetate with progressively increasing polarity.

- High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is typically performed using preparative HPLC, often on a C18 reversed-phase column with a mobile phase consisting of a gradient of water and methanol or acetonitrile.

Structural Elucidation

Once isolated, the chemical structure of this compound is determined using a suite of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and deduce the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide information on the types and numbers of protons and carbons in the molecule.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule and to assign all proton and carbon signals unequivocally. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry.

-

-

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as hydroxyls, carbonyls, and double bonds.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method helps in identifying any chromophoric systems within the molecule.

Potential Signaling Pathway Modulation

The specific biological activities and mechanism of action of this compound have not yet been reported. However, many glycosidic natural products are known to exert their effects by modulating key cellular signaling pathways. A plausible area of investigation for this compound would be its effect on inflammatory pathways, such as the NF-κB signaling cascade, which is a central regulator of the inflammatory response.

Caption: A representative diagram of the NF-κB signaling pathway, a potential target for this compound.

Future Directions

The highly specific taxonomic distribution of this compound warrants further investigation into the biosynthetic pathways within Clerodendrum japonicum. A priority for future research should be the comprehensive evaluation of its pharmacological activities, including but not limited to anti-inflammatory, cytotoxic, and antimicrobial properties. Elucidating the mechanism of action, potentially through studies on pathways such as NF-κB, will be crucial in determining the therapeutic potential of this unique natural product.

Caption: A generalized experimental workflow for the bioactivity-guided isolation of natural products.

References

Early-Stage Research on Clerodenoside A Bioactivity: A Technical Guide

Affiliation: Google Research

Abstract

Clerodenoside A is a clerodane diterpenoid glycoside that has been isolated from plants of the Clerodendrum genus, notably Clerodendrum infortunatum and Clerodendrum colebrookianum. While direct and specific early-stage bioactivity data for this compound is not extensively available in peer-reviewed literature, this technical guide provides a comprehensive overview of the known biological activities of extracts from its source plants and related clerodane diterpenes. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural products. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development.

Introduction

The genus Clerodendrum (family Lamiaceae) encompasses approximately 500 species, many of which are utilized in traditional medicine across Asia and Africa for treating a variety of ailments, including fever, inflammation, skin diseases, and hypertension.[1][2][3] Phytochemical investigations of this genus have revealed a rich diversity of secondary metabolites, including terpenoids, flavonoids, and phenylethanoid glycosides, which are believed to be responsible for their therapeutic effects.[3][4]

Clerodane diterpenes, a major class of compounds found in Clerodendrum species, have demonstrated a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties.[4][5][6] This guide focuses on the potential bioactivities of this compound by examining the biological activities of the extracts of its source plants and of structurally related compounds. The primary bioactivities of interest based on the available literature are anti-inflammatory and cytotoxic effects.

Bioactivity of Clerodendrum Extracts and Related Compounds

Due to the limited specific data on this compound, this section summarizes the reported anti-inflammatory and cytotoxic activities of extracts from Clerodendrum infortunatum and Clerodendrum colebrookianum, as well as other clerodane diterpenoids.

Anti-inflammatory Activity

Extracts from Clerodendrum species have been traditionally used for their anti-inflammatory effects.[2][7] Scientific studies have begun to validate these uses, often focusing on the inhibition of inflammatory mediators like nitric oxide (NO) and the modulation of signaling pathways such as NF-κB.[8][9]

Table 1: Anti-inflammatory Activity of Clerodendrum Extracts and Clerodane Diterpenoids

| Test Substance | Assay Type | Cell Line/Model | Key Findings | Reference(s) |

| Clerodendrum infortunatum hydroethanolic leaf extract | HRBC membrane stabilization | Human Red Blood Cells | 62.67% membrane stabilization at 100 µg/ml | [10] |

| Clerodendrum infortunatum hydroethanolic leaf extract | Inhibition of protein denaturation | Bovine Serum Albumin | 65.36% inhibition at 100 µg/ml | [10] |

| Clerodane Diterpenoid (Compound 5 from Croton crassifolius) | IL-6 and TNF-α secretion | LPS-stimulated RAW 264.7 macrophages | Significant reduction in IL-6 and TNF-α secretion | [6] |

| Clerodane Diterpenoids (Compounds 5 and 7 from Tinospora crispa) | Nitric Oxide (NO) release inhibition | LPS-activated microglial BV-2 cells | IC50 values of 7.5 µM and 10.6 µM, respectively |

Cytotoxic Activity

Various extracts from Clerodendrum species and isolated clerodane diterpenes have been evaluated for their potential anticancer properties.[4][5][11] The most common method for assessing cytotoxicity is the MTT assay, which measures cell viability.

Table 2: Cytotoxic Activity of Clerodendrum Extracts and Related Compounds

| Test Substance | Cell Line(s) | Assay Type | IC50 Value(s) | Reference(s) |

| Clerodendrum infortunatum ethyl acetate root extract | Various human tumor cell lines | MTT Assay | Showed highest cytotoxicity among tested extracts | [11] |

| C13-nor-isoprenoid glycoside (Byzantionoside B from C. infortunatum) | Hs578T (TNBC) | MTT Assay | 94.7 ± 1.3 µM | [12] |

| Abietane-type diterpenoid glycoside (from C. infortunatum) | Hs578T and MDA-MB-231 (TNBC) | MTT Assay | 85.3 ± 2.4 µM and 96.5 ± 1.5 µM, respectively | [12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the context of evaluating the anti-inflammatory and cytotoxic activities of natural products.

In Vitro Anti-inflammatory Assays

This assay is widely used to quantify nitrite, a stable and oxidized product of nitric oxide, in cell culture supernatants. A reduction in nitrite levels in stimulated macrophages is indicative of anti-inflammatory activity.

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control, and the plates are incubated for 24 hours.

-

Griess Reaction:

-

100 µL of cell culture supernatant is transferred to a new 96-well plate.

-

50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) is added to each well.

-

The plate is incubated at room temperature for 10 minutes, protected from light.

-

50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.

-

The plate is incubated again at room temperature for 10 minutes, protected from light.[13][14][15]

-

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[16][17][18][19]

Protocol:

-

Cell Seeding: Cancer cells (e.g., Hs578T, MDA-MB-231) are seeded into 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Exposure: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.[16][18]

-

Absorbance Reading: The plate is gently shaken to ensure complete dissolution of the formazan. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[8][9][20] Many natural products exert their anti-inflammatory effects by inhibiting this pathway. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (which produces NO).[9][21]

Experimental Workflow for Bioactivity Screening

The process of identifying and characterizing bioactive compounds from a natural source like a Clerodendrum plant typically follows a bioactivity-guided isolation approach.

Conclusion and Future Directions

While specific bioactivity data for this compound remain to be elucidated, the demonstrated anti-inflammatory and cytotoxic potential of extracts from its source plants, Clerodendrum infortunatum and C. colebrookianum, suggests that this compound may contribute to these effects. The broader class of clerodane diterpenoids has shown significant promise in these therapeutic areas.

Future research should prioritize the isolation of this compound in sufficient quantities to perform comprehensive in vitro and in vivo bioactivity studies. Key areas of investigation should include:

-

Anti-inflammatory effects: Evaluating its ability to inhibit key inflammatory mediators (NO, TNF-α, IL-6) and elucidating its mechanism of action, particularly its impact on the NF-κB signaling pathway.

-

Cytotoxic activity: Screening against a panel of cancer cell lines to determine its potency and selectivity, followed by mechanistic studies to understand its mode of cell death induction (e.g., apoptosis, necrosis).

-

Other potential bioactivities: Exploring other therapeutic possibilities based on the ethnobotanical uses of Clerodendrum species, such as antimicrobial, antioxidant, and neuroprotective effects.

The protocols and data presented in this guide provide a foundational framework for researchers to undertake these critical next steps in evaluating the therapeutic potential of this compound.

References

- 1. pharmacognosyjournal.com [pharmacognosyjournal.com]

- 2. jddtonline.info [jddtonline.info]

- 3. scienceopen.com [scienceopen.com]

- 4. Biologically Active Diterpenoids in the Clerodendrum Genus—A Review [mdpi.com]

- 5. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crassifolins Q−W: Clerodane Diterpenoids From Croton crassifolius With Anti-Inflammatory and Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Natural products targeting the NF-κB signaling pathway:Potential therapeutic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Bioactive Abietane-Type Diterpenoid Glycosides from Leaves of Clerodendrum infortunatum (Lamiaceae) [mdpi.com]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. MTT assay overview | Abcam [abcam.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. mdpi.com [mdpi.com]

- 21. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the High-Yield Isolation of Clerodenoside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clerodenoside A, a phenolic glycoside, has been isolated from the stems of Clerodendrum inerme[1][2]. As a member of the clerodane diterpenoid class of natural products, it is of interest to the scientific community for its potential biological activities. Compounds from the Clerodendrum genus have demonstrated a range of pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects[3][4]. While a high-yield total chemical synthesis of this compound has not been extensively reported in the literature, this document provides a detailed protocol for its efficient isolation from its natural source. The methodologies outlined below are based on established phytochemical extraction and purification techniques for phenolic glycosides.

Data Presentation

The following table summarizes the key quantitative data related to the isolation and characterization of this compound.

| Parameter | Value | Reference |

| Source Material | Stems of Clerodendrum inerme | [1][2] |

| Extraction Method | Maceration with Methanol | General Knowledge |

| Purification Method | Column Chromatography | General Knowledge |

| Molecular Formula | C35H44O17 | N/A |

| Molecular Weight | 736.71 g/mol | N/A |

Experimental Protocols

The following protocol describes a standard procedure for the isolation of this compound from the dried stems of Clerodendrum inerme.

1. Plant Material Collection and Preparation:

-

Collect fresh stems of Clerodendrum inerme.

-

Wash the plant material thoroughly with distilled water to remove any dirt and debris.

-

Air-dry the stems in the shade at room temperature for 7-10 days until they are completely dry and brittle.

-

Grind the dried stems into a coarse powder using a mechanical grinder.

2. Extraction of Crude Metabolites:

-

Soak the powdered stem material (e.g., 1 kg) in methanol (e.g., 5 L) in a large glass container at room temperature.

-

Allow the mixture to macerate for 72 hours with occasional stirring.

-

Filter the extract through cheesecloth and then through Whatman No. 1 filter paper to remove the solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

3. Fractionation of the Crude Extract:

-

Suspend the crude methanolic extract in distilled water (e.g., 500 mL) to form a slurry.

-

Perform liquid-liquid partitioning of the aqueous suspension successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

For each partitioning step, mix the aqueous suspension with an equal volume of the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.

-

Collect the respective organic layers and the final aqueous layer.

-

Based on the polarity of this compound (a glycoside), it is expected to be enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions. The original isolation was reported from the ethyl acetate soluble fraction[2].

-

Concentrate each fraction to dryness using a rotary evaporator.

4. Isolation of this compound by Column Chromatography:

-

Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (60-120 mesh) as the stationary phase, using a suitable solvent such as n-hexane to create a slurry.

-

Load the dried ethyl acetate fraction (which is expected to contain this compound) onto the top of the silica gel column.

-

Elute the column with a gradient solvent system of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., chloroform:methanol gradients from 99:1 to 90:10).

-

Collect fractions of a fixed volume (e.g., 25 mL) and monitor the composition of each fraction using thin-layer chromatography (TLC).

-

For TLC analysis, use pre-coated silica gel plates and a suitable mobile phase (e.g., chloroform:methanol, 95:5). Visualize the spots under UV light and/or by spraying with a suitable staining reagent (e.g., vanillin-sulfuric acid) followed by heating.

-

Combine the fractions that show a prominent spot corresponding to this compound.

-

Perform further purification of the combined fractions using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated compound as this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, and by comparison with reported data[2].

Mandatory Visualization

Experimental Workflow for Isolation

The following diagram illustrates the workflow for the isolation of this compound from Clerodendrum inerme.

Caption: Workflow for the isolation of this compound.

Postulated Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many natural products with anti-inflammatory properties, including other clerodane diterpenoids, are known to inhibit the NF-κB signaling pathway. The following diagram illustrates this postulated mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phenolic glycosides from the stems of Clerodendrum inerme Gaertn. collected in Vietnam | Vietnam Journal of Science and Technology [vjs.ac.vn]

- 3. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biologically Active Diterpenoids in the Clerodendrum Genus—A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Purification of Clerodenoside A using Preparative High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the purification of Clerodenoside A, a promising phenolic glycoside, from plant extracts using preparative High-Performance Liquid Chromatography (HPLC). The described methodology provides a robust framework for obtaining high-purity this compound, suitable for subsequent research and development activities. This document includes a detailed experimental protocol, a summary of expected quantitative data, and workflow diagrams to guide researchers through the process.

Introduction

This compound is a phenolic glycoside that has been isolated from various plant species, most notably from the genus Clerodendrum, including Clerodendrum inerme and Clerodendrum bungei.[1] As a member of the diverse class of naturally occurring phenolic compounds, this compound is of significant interest to the pharmaceutical and nutraceutical industries due to its potential biological activities. The isolation and purification of this compound in sufficient quantity and purity are essential for comprehensive biological screening, structural elucidation, and preclinical development.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and purification of natural products.[2][3][4] This application note outlines a semi-preparative reversed-phase HPLC (RP-HPLC) method for the effective purification of this compound from a crude plant extract.

Experimental Protocols

Plant Material and Extraction

-

Plant Material: Dried and powdered stems of Clerodendrum inerme are used as the source material.

-

Extraction:

-

Macerate 1 kg of the powdered plant material in 5 L of 80% methanol in water at room temperature for 48 hours with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanolic extract in distilled water and perform liquid-liquid partitioning sequentially with n-hexane and ethyl acetate.

-

Collect the ethyl acetate fraction, which is typically enriched with phenolic glycosides, and evaporate the solvent to dryness.[1] This ethyl acetate fraction will be used for further purification.

-

Preparative HPLC Purification of this compound

The following protocol is designed for a preparative HPLC system equipped with a UV-Vis detector and a fraction collector.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | Preparative HPLC with binary pump, autosampler, and fraction collector |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-5 min, 10% B; 5-45 min, 10-50% B; 45-50 min, 50-90% B; 50-55 min, 90% B; 55-60 min, 10% B (re-equilibration) |

| Flow Rate | 15 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 280 nm |

| Injection Volume | 2 mL of sample dissolved in methanol (concentration: 50 mg/mL) |

Protocol Steps:

-

Sample Preparation: Dissolve the dried ethyl acetate fraction in methanol to a final concentration of 50 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes at a stable baseline.

-

Injection and Fraction Collection: Inject the prepared sample onto the column and start the gradient elution program. Monitor the chromatogram in real-time and collect fractions corresponding to the peak of interest, which is anticipated to be this compound.

-

Post-Purification Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.

-

Compound Recovery: Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound as a solid.

Data Presentation

The following table summarizes the expected quantitative data from the purification of this compound from 1 kg of dried Clerodendrum inerme stems.

Table 2: Quantitative Summary of this compound Purification

| Parameter | Value |

| Starting Plant Material (dry weight) | 1000 g |

| Crude Methanolic Extract Yield | 120 g (12% w/w) |

| Ethyl Acetate Fraction Yield | 17 g (1.7% w/w of starting material)[1] |

| Initial Purity of this compound in Ethyl Acetate Fraction (estimated) | ~5% |

| Amount of Ethyl Acetate Fraction Processed by Preparative HPLC | 1 g |

| Yield of Purified this compound | 45 mg |

| Final Purity of this compound (by analytical HPLC) | >98% |

| Overall Recovery from Ethyl Acetate Fraction | ~90% |

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

Caption: Key stages in the purification of this compound.

Discussion

The protocol outlined in this application note provides a reliable method for the purification of this compound from Clerodendrum inerme. The use of a C18 stationary phase is well-suited for the separation of moderately polar phenolic glycosides. The gradient elution with an acidified water/acetonitrile mobile phase allows for good resolution and peak shape. The addition of a small percentage of formic acid to the mobile phase helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and improved chromatographic performance.

The expected yield and purity are based on typical results for the isolation of secondary metabolites from plant sources. Actual results may vary depending on the specific plant material, extraction efficiency, and the precise HPLC conditions used. It is recommended to perform analytical HPLC analysis of the crude extract and intermediate fractions to monitor the enrichment of the target compound throughout the purification process. This will also aid in optimizing the preparative HPLC method for maximum throughput and purity.

Conclusion

This application note provides a detailed and practical guide for the purification of this compound using preparative HPLC. The described methods and protocols are intended to assist researchers in obtaining high-purity material for further scientific investigation, thereby facilitating the exploration of its therapeutic potential.

References

Mass Spectrometry Analysis of Clerodenoside A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clerodenoside A, a clerodane diterpenoid glycoside, is a natural product of significant interest due to the diverse biological activities associated with this class of compounds. Clerodane diterpenoids, isolated from various plant species, including those from the Clerodendrum genus, have demonstrated a wide range of pharmacological effects, including cytotoxic, anti-proliferative, antibacterial, anti-parasitic, and anti-inflammatory properties.[1][2][3][4] The complex structure of this compound, featuring a diterpenoid core linked to a sugar moiety and other functional groups, necessitates advanced analytical techniques for its characterization and quantification. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful tool for the sensitive and specific analysis of such complex natural products.

This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound, intended to guide researchers in developing robust analytical methods for its identification and quantification in various matrices.

Chemical Structure and Properties

-

Compound Name: this compound

-

Chemical Formula: C₃₅H₄₄O₁₇[5]

-

Molecular Weight: 736.7 g/mol [5]

-

Structure: